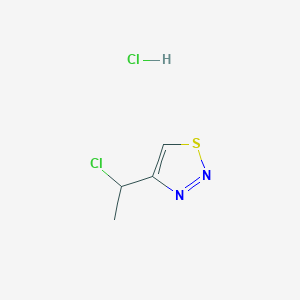

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride

Description

Properties

Molecular Formula |

C4H6Cl2N2S |

|---|---|

Molecular Weight |

185.07 g/mol |

IUPAC Name |

4-(1-chloroethyl)thiadiazole;hydrochloride |

InChI |

InChI=1S/C4H5ClN2S.ClH/c1-3(5)4-2-8-7-6-4;/h2-3H,1H3;1H |

InChI Key |

BMSCSXBUBUINNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSN=N1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride typically involves the reaction of 1-chloroethylamine hydrochloride with thiocarbonyl compounds under controlled conditions. One common method includes the reaction of 1-chloroethylamine hydrochloride with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and mild heating (40-60°C).

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane), and room temperature.

Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), and low temperatures (0-5°C).

Major Products Formed

Substitution Reactions: Substituted thiadiazole derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Thiadiazoline derivatives.

Scientific Research Applications

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Thiadiazole

The 1,2,3-thiadiazole ring system has three structural isomers: 1,2,3-thiadiazole , 1,2,4-thiadiazole , and 1,3,4-thiadiazole . Key differences in their physical and chemical properties are summarized below:

| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |

|---|---|---|---|

| State at RT | Yellowish liquid | Colorless liquid | Colorless solid |

| Boiling Point | 157°C | 121°C | N/A (melts at 42°C) |

| Solubility | Alcohol, ether, water | Similar to pyridine | Stable in organic solvents |

| Stability | Decomposes in base | Stable under acidic conditions | Resists oxidation |

| Key Reactivity | Forms hydrochloride salts | Prone to ring-opening | No UV absorption >220 nm |

Key Observations :

- 1,2,3-Thiadiazole is less stable in basic conditions compared to its isomers, making its hydrochloride form more practical for synthetic applications .

- The 1-chloroethyl substituent in the target compound may sterically hinder reactivity compared to simpler derivatives like unsubstituted 1,2,3-thiadiazole.

Derivatives with Functional Substituents

4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole

- Synthesis : Prepared via base-induced transformations of secondary amines, highlighting the versatility of 1,2,3-thiadiazole in forming complex aryl derivatives .

- Applications : Used in synthesizing indolium-2-thiolates, demonstrating the scaffold’s utility in heterocyclic chemistry .

2-[4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide

- Biological Activity : Exhibits potent anti-HIV activity (EC₅₀ = 0.059 µM, SI >4883), underscoring the role of aryl and thioacetanilide substituents in enhancing bioactivity .

- SAR Insight: Electron-withdrawing groups (e.g., nitro, chloro) on the thiadiazole ring improve binding to non-nucleoside reverse transcriptase .

4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole

- Key Difference : The thiazole core (vs. thiadiazole) alters electronic properties, reducing nitrogen content and reactivity.

Reactivity Comparison

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride is expected to exhibit distinct reactivity due to its chloroethyl substituent:

- Hydrolysis : Likely decomposes in water to release HCl and regenerate the free base, similar to other 1,2,3-thiadiazole hydrochlorides .

- Nucleophilic Substitution : The chloroethyl group may undergo substitution reactions, offering pathways for further functionalization.

In contrast, 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine and 4,5-dichloro-1,2,3-dithiazolium chloride (from ) show higher electrophilicity due to multiple chlorine atoms, enabling diverse cycloaddition reactions.

Research Implications and Gaps

Biological Activity

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiadiazole family, which is recognized for its potential therapeutic applications including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. The unique structure of this compound contributes significantly to its biological profile.

- Molecular Formula : CHClNS

- Molecular Weight : Approximately 185.07 g/mol

- Structure : The compound features a five-membered ring containing two nitrogen atoms and one sulfur atom with a chloroethyl substituent at the fourth position.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial and fungal strains. For example:

- Antibacterial Activity : The compound shows effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values demonstrating potent effects comparable to standard antibiotics .

- Antifungal Activity : It has also been reported to inhibit fungal pathogens such as Candida albicans and Aspergillus flavus.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiadiazole derivatives. In animal models, this compound demonstrated significant protection against chemically induced seizures. The compound's efficacy was evaluated using the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests .

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the chloroethyl group enhances its reactivity and binding affinity to biological targets. Comparative studies with other thiadiazole derivatives indicate that modifications at the 5-position of the thiadiazole ring can lead to variations in potency and selectivity against different pathogens .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Antimicrobial Evaluation : A study conducted by Sharma et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds containing a chloroethyl substituent exhibited enhanced antibacterial activity against E. coli and S. aureus compared to unsubstituted analogs .

- Anticonvulsant Studies : Bhattacharya et al. reported on the anticonvulsant properties of several thiadiazole derivatives including this compound. Their findings demonstrated that this compound provided significant protection in seizure models with minimal toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 4-(1-Chloroethyl)-1,2,3-thiadiazole HCl | Thiadiazole derivative | Antimicrobial, Anticonvulsant | Chloroethyl substituent |

| 5-substituted 1,2,3-thiadiazoles | Thiadiazole derivative | Antimicrobial | Varied substituents at position 5 |

| Thiazole | Heterocyclic compound | Antimicrobial | Single nitrogen atom |

| Dithiazoles | Heterocyclic compound | Antimicrobial | Additional sulfur atom |

This table illustrates how this compound stands out among its peers due to its unique chloroethyl group which enhances its biological activity.

Q & A

Q. What are the established synthetic routes for 4-(1-chloroethyl)-1,2,3-thiadiazole hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of thiadiazole derivatives often involves cyclization reactions or functional group transformations. For example, a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was synthesized by refluxing 4-chlorobenzoic acid with thiosemicarbazide in phosphorous oxychloride, followed by neutralization . Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., POCl₃ as a cyclizing agent) can optimize yield. Purity is typically enhanced via recrystallization (e.g., ethanol) . For 4-(1-chloroethyl) derivatives, chlorination of ethyl-substituted precursors using agents like SOCl₂ or PCl₃ may be applicable, though exact protocols require validation .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Key techniques include:

- NMR spectroscopy : To verify substituent positions (e.g., ethyl and chloride groups).

- X-ray crystallography : For definitive bond-length and angle measurements, as demonstrated for similar thiadiazole derivatives .

- Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁻ ions).

- Elemental analysis : To validate stoichiometry (C, H, N, S, Cl ratios).

Discrepancies in spectral data may indicate impurities or isomerization, requiring chromatographic purification (e.g., HPLC) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Thiadiazoles with chloroalkyl groups are prone to hydrolysis or thermal decomposition. Stability studies should assess:

- Moisture sensitivity : Store desiccated at -20°C to prevent HCl release.

- Light exposure : Protect from UV to avoid photolytic degradation, as seen in gas-phase photolysis studies of methyl-substituted thiadiazoles .

- pH-dependent stability : Test solubility and degradation in aqueous buffers (pH 4–9).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can model:

- Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites for reaction planning.

- Frontier molecular orbitals (HOMO/LUMO) : To predict charge-transfer interactions, as applied to 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives .

- Thermodynamic stability : Compare computed vs. experimental thermogravimetric (TGA) data .

Q. What mechanistic insights exist for the biological activity of structurally related 1,2,3-thiadiazole derivatives?

- Cytotoxicity : Some 4,5-disubstituted-1,2,3-thiadiazoles inhibit tubulin polymerization, akin to combretastatin A-4 (CA-4). Structure-activity relationships (SAR) suggest methoxy and hydroxy groups enhance potency .

- Neuroprotection : Derivatives like diaryl-isothiazoles show docking affinity for neuronal targets (e.g., microtubule-associated proteins) .

For 4-(1-chloroethyl) analogs, evaluate substituent effects on bioactivity via in vitro assays (e.g., tubulin polymerization inhibition) .

Q. How should researchers address contradictions in experimental data, such as variable cytotoxicity across cell lines?

- Control experiments : Verify compound stability under assay conditions (e.g., DMEM vs. RPMI media).

- Metabolic interference : Test metabolites using LC-MS to rule out off-target effects.

- Cellular uptake studies : Use fluorescent analogs or radiolabeling to assess permeability differences .

For example, in a series of 18 thiadiazoles, only six showed consistent anti-tubulin activity, highlighting the need for rigorous SAR validation .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives for chiral studies?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives).

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd or Cu) for stereocontrol during cyclization.

- Chromatographic resolution : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.